3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
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Overview
Description
3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group, a carbonyl group, and a nitrochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents.
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.
1,5-Fused-1,2,3-Triazoles: These compounds contain a piperazine moiety and are synthesized through alkyne-azide cycloaddition reactions.
Uniqueness
3-[4-(2-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
3-[4-(2-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-3-15-6-4-5-7-19(15)24-8-10-25(11-9-24)22(27)18-13-16-12-17(26(29)30)14-20(31-2)21(16)32-23(18)28/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQYLWXLBOYAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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